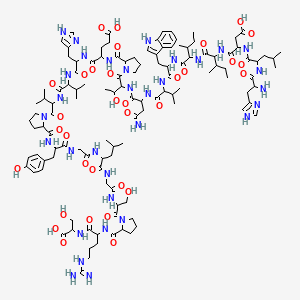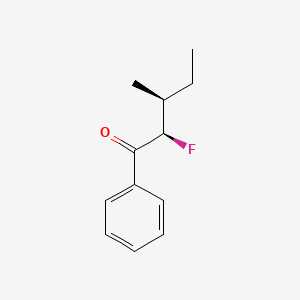
Acide quinoléinique-d3
Vue d'ensemble
Description
2,3-Pyridinedicarboxylic Acid-d3 (Major), also known as 2,3-Pyridinedicarboxylic Acid-d3 (Major), is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 170.138. The purity is usually 95%.
BenchChem offers high-quality 2,3-Pyridinedicarboxylic Acid-d3 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Pyridinedicarboxylic Acid-d3 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurotoxicité et pertinence pour la maladie
L'acide quinoléinique est un agoniste des récepteurs N-méthyl-D-aspartate et est impliqué dans la régulation de la viabilité ou de la mort neuronale . Il est lié à des troubles neurologiques et psychiatriques, corrélant avec l'état de la maladie (comme dans la maladie de Huntington) ou la fonction cognitive .
Rôle dans les maladies neurodégénératives
La voie de la kynurénine, qui métabolise l'acide aminé essentiel tryptophane, produit de l'acide quinoléinique. Cette voie est liée aux maladies neurodégénératives .
Modulateur du stress oxydatif
L'acide quinoléinique est connu pour produire des espèces réactives de l'oxygène (ROS). Ces ROS sont générés dans des réactions catalysées par des métaux de transition, en particulier le fer (Fe). L'acide quinoléinique peut former des complexes de coordination avec le fer .
Implication dans les troubles psychiatriques
Des études ont montré que l'acide quinoléinique peut être impliqué dans de nombreux troubles psychiatriques .
Rôle dans la technologie de stockage d'énergie
L'acide pyridine-2,3-dicarboxylique, un synonyme d'acide quinoléinique, a été utilisé dans la synthèse d'un MOF nickel bi-liaison. Ce MOF a été examiné pour son utilisation potentielle dans les supercondensateurs hybrides, le rendant adapté à une variété d'applications pratiques .
Propriétés de photoluminescence
L'acide pyridine-2,3-dicarboxylique a présenté une émission de lumière bleue avec un maximum à 459 nm après excitation à 419 nm. L'émission du ligand a été attribuée aux transitions intraligand (IL) n→π* .
Activité anti-Helicobacter pylori
De nouveaux polymères de coordination Bi (III) avec de l'acide pyridine-2,3-dicarboxylique ont montré une activité anti-Helicobacter pylori .
Rôle dans l'inflammation et la neuropathologie
L'acide quinoléinique est impliqué dans les processus d'inflammation et de neuropathologie .
Mécanisme D'action
Target of Action
Quinolinic acid-d3, also known as 2,3-Pyridinedicarboxylic Acid-d3 or 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid, primarily targets the N-methyl-D-aspartate receptors (NMDARs) . NMDARs are a type of ionotropic glutamate receptor that play a crucial role in learning and memory by regulating the flow of ions through the cell membrane .
Mode of Action
Quinolinic acid-d3 acts as an agonist at NMDARs . It binds to these receptors and activates them, leading to an influx of calcium ions into the neuron . This can result in neuronal depolarization and potentially neurodegeneration .
Biochemical Pathways
Quinolinic acid-d3 is a downstream product of the kynurenine pathway , which metabolizes the essential amino acid tryptophan . The kynurenine pathway is a major factor in regulating neuronal viability or death . Abnormal function of this pathway, such as overproduction of quinolinic acid, has been linked to neurological and psychiatric disorders .
Pharmacokinetics
It is known that it is synthesized from tryptophan via the kynurenine pathway . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of NMDARs by quinolinic acid-d3 can lead to neuronal damage and potentially neurodegeneration . This is due to the excessive influx of calcium ions, which can cause excitotoxicity . This mechanism has been implicated in various neurological diseases, such as Alzheimer’s disease, depression, and stroke .
Action Environment
The action of quinolinic acid-d3 can be influenced by various environmental factors. For instance, the presence of pro-inflammatory proteins such as cytokines can increase the production of quinolinic acid, leading to an overactivation of NMDARs . Additionally, the gut microbiota can also influence the kynurenine pathway and thus the production of quinolinic acid .
Analyse Biochimique
Biochemical Properties
Quinolinic acid-d3, like its non-deuterated form, is an endogenous NMDA receptor agonist . It interacts with NMDA receptors, which are a type of glutamate receptor . The interaction of Quinolinic acid-d3 with these receptors can lead to depolarization and neurodegeneration .
Cellular Effects
Quinolinic acid-d3 can have significant effects on various types of cells and cellular processes. It influences cell function by acting as an agonist at NMDA receptors . This can lead to neuronal damage by promoting depolarization and an excessive influx of calcium . It also stimulates hypertrophy and proliferation of astrocytes, leading to an increased release of cytokines and inhibition of glutamate reuptake .
Molecular Mechanism
The molecular mechanism of Quinolinic acid-d3 involves its action as an NMDA receptor agonist . It binds to NMDA receptors, leading to their activation . This can result in neuronal damage due to excessive calcium influx .
Temporal Effects in Laboratory Settings
The effects of Quinolinic acid-d3 can change over time in laboratory settings. For instance, it has been shown to cause changes in the production of reactive oxygen species, activities of antioxidant enzymes, and damage to proteins and lipids .
Dosage Effects in Animal Models
In animal models, the effects of Quinolinic acid-d3 can vary with different dosages . For example, rats administered with Quinolinic acid-d3 showed behavioral changes, neurodegeneration, and cellular damage .
Metabolic Pathways
Quinolinic acid-d3 is involved in the kynurenine pathway, which metabolizes the amino acid tryptophan . It is a downstream product of this pathway .
Transport and Distribution
It is known that within the brain, Quinolinic acid is produced only by activated microglia and macrophages .
Subcellular Localization
The subcellular localization of Quinolinic acid-d3 is not well-defined. Given its role as an NMDA receptor agonist, it is likely to be found in areas where these receptors are present .
Propriétés
IUPAC Name |
4,5,6-trideuteriopyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWHXHKYYXBSV-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])C(=O)O)C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733249 | |
| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138946-42-6 | |
| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)





![4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B585496.png)

![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)




